molecular formula C6H7N3O B082075 n-(Pyrimidin-2-yl)acetamide CAS No. 13053-88-8

n-(Pyrimidin-2-yl)acetamide

Cat. No. B082075
CAS RN: 13053-88-8
M. Wt: 137.14 g/mol
InChI Key: UKKHWKNEQBGLMI-UHFFFAOYSA-N
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Description

N-(Pyrimidin-2-yl)acetamide is a chemical compound with the CAS Number: 13053-88-8. It has a molecular weight of 137.14 . It is typically a white to yellow powder or crystals .


Synthesis Analysis

N-(Pyridin-2-yl)amides, including N-(Pyrimidin-2-yl)acetamide, can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .


Molecular Structure Analysis

The molecular structure of N-(Pyrimidin-2-yl)acetamide includes a pyrimidine ring, which is a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Physical And Chemical Properties Analysis

N-(Pyrimidin-2-yl)acetamide is a white to yellow powder or crystals . It is stored at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antioxidant Properties

Scientific Field:

Biochemistry and pharmacology

n-(Pyrimidin-2-yl)acetamide

exhibits antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress by neutralizing free radicals. These free radicals can damage cellular components and contribute to various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.

Methods and Experimental Procedures:

Researchers typically evaluate the antioxidant activity of n-(Pyrimidin-2-yl)acetamide using in vitro assays. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and oxygen radical absorbance capacity (ORAC) assay. These tests measure the compound’s ability to scavenge free radicals and protect against oxidative damage.

Results and Outcomes:

Studies have shown that n-(Pyrimidin-2-yl)acetamide effectively scavenges free radicals, reducing oxidative stress. Quantitative data from these experiments demonstrate its antioxidant potential, making it a promising candidate for further investigation as a natural antioxidant or as a lead compound for drug development .

Antibacterial Activity

Scientific Field:

Microbiology and pharmacology

n-(Pyrimidin-2-yl)acetamide

exhibits antibacterial properties. Bacterial infections remain a significant global health concern, and novel antimicrobial agents are continually sought to combat drug-resistant strains.

Methods and Experimental Procedures:

Researchers evaluate the antibacterial activity of n-(Pyrimidin-2-yl)acetamide using standard microbiological techniques. These include agar diffusion assays (such as the Kirby-Bauer method) and broth dilution assays. The compound’s minimum inhibitory concentration (MIC) against specific bacterial strains is determined.

Results and Outcomes:

Studies have demonstrated that n-(Pyrimidin-2-yl)acetamide inhibits the growth of various bacterial species. Quantitative data reveal its potency against specific pathogens, suggesting its potential as a new antibacterial agent .

Antiviral Properties

Scientific Field:

Virology and pharmacology

n-(Pyrimidin-2-yl)acetamide

shows antiviral activity. Viral infections pose a significant threat to human health, and novel antiviral compounds are essential for disease management.

Methods and Experimental Procedures:

Researchers assess the antiviral effects of n-(Pyrimidin-2-yl)acetamide using cell culture-based assays. These include plaque reduction assays, cytopathic effect inhibition assays, and viral yield reduction assays. The compound’s inhibitory concentration against specific viruses is determined.

Results and Outcomes:

Studies indicate that n-(Pyrimidin-2-yl)acetamide inhibits viral replication. Quantitative data highlight its effectiveness against specific viruses, making it a potential candidate for antiviral drug development .

Antifungal Activity

Scientific Field:

Mycology and pharmacology

n-(Pyrimidin-2-yl)acetamide

possesses antifungal properties. Fungal infections affect millions of people worldwide, and novel antifungal agents are crucial for treatment.

Methods and Experimental Procedures:

Researchers evaluate the antifungal activity of n-(Pyrimidin-2-yl)acetamide using fungal growth inhibition assays. These include agar-based methods (such as the disk diffusion assay) and broth microdilution assays. The compound’s minimum inhibitory concentration against specific fungal strains is determined.

Results and Outcomes:

Studies demonstrate that n-(Pyrimidin-2-yl)acetamide effectively inhibits fungal growth. Quantitative data support its potential as a new antifungal drug candidate .

Safety And Hazards

The safety information for N-(Pyrimidin-2-yl)acetamide includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

Given the importance of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, chemodivergent synthesis of these two skeletons from the same starting materials is very appealing . This could pave the way for the development of new drugs and therapeutic agents .

properties

IUPAC Name

N-pyrimidin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5(10)9-6-7-3-2-4-8-6/h2-4H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKHWKNEQBGLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297888
Record name n-(pyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(Pyrimidin-2-yl)acetamide

CAS RN

13053-88-8
Record name 13053-88-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118937
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(pyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamidopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
GA van Albada, I Dominicus, I Mutikainen, U Turpeinen… - Polyhedron, 2007 - Elsevier
A coordination chemistry and lattice engineering study of 10 new Cu(II) compounds with the ligands N-(pyridin-2-yl)acetamide (Haap) and N-(pyrimidin-2-yl)acetamide (Haapm) with the …
Number of citations: 14 www.sciencedirect.com
GA van Albada, I Dominicus, M Viciano-Chumillas… - Polyhedron, 2008 - Elsevier
The synthesis, crystal structure, as well as the electronic and magnetic properties, of a new trinuclear-based Cu(II) compound [Cu 3 (μ-aapm) 2 (μ-dca) 2 (Haapm) 2 ](CF 3 SO 3 ) 2 , …
Number of citations: 5 www.sciencedirect.com
TS Ahmed - Journal of Kufa for Chemical Sciences, 2011 - journal.uokufa.edu.iq
In this study Schiff basses (1) have been prepared by the reaction of 2-aminopyrimidine with  benzaldehyde derivatives then Thiazolidene-4-none (2), imidazolidine-4-ones (3), and …
Number of citations: 3 www.journal.uokufa.edu.iq
SY Al-nami, E Aljuhani, I Althagafi… - Arabian Journal for …, 2021 - Springer
Synthesis for new Cu(II) complexes from acetamidopyridine derivitives and their characterization. Applying analytical, spectral and conformational techniques, the characterization for all …
Number of citations: 32 link.springer.com
BZ Kurt, S Durdagi, G Celebi, RE Salmas… - Journal of …, 2019 - Taylor & Francis
Abstract In the present study, 23 novel carvacrol derivatives involving the amide moiety as a linker between the alkyl chains and/or the heterocycle nucleus were synthesized and tested …
Number of citations: 11 www.tandfonline.com
PGA Nikaljea, S Choudharia, H Une - Pelagia Res Library, 2012 - researchgate.net
The work reports facile synthesis of novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives 3 (ao), accomplished in good yields in …
Number of citations: 16 www.researchgate.net
G Duret, R Quinlan, B Yin, RE Martin… - The Journal of …, 2017 - ACS Publications
4-Aminopyridines are valuable scaffolds for the chemical industry in general, from life sciences to catalysis. We report herein a collection of structurally diverse polycyclic fused and spiro…
Number of citations: 26 pubs.acs.org
A Manlove, MP Groziak - Progress in heterocyclic chemistry, 2009 - Elsevier
Publisher Summary This chapter reviews the syntheses and reactions of 6-membered heterocyclic ring systems, such as diazines and benzo derivatives. The diazines pyridazine, …
Number of citations: 28 www.sciencedirect.com
RQ Kmal, SA Behget, MN Husean - researchgate.net
A group of substituted formazine derivatives was prepared through several steps where the first step was the preparation of compound (1) by reacting chloroacetyl chloride with 2-…
Number of citations: 0 www.researchgate.net
IG Salado, M Redondo, ML Bello, C Perez… - Journal of Medicinal …, 2014 - ACS Publications
Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease where motor neurons in cortex, brain stem, and spinal cord die progressively, resulting in muscle wasting, paralysis, …
Number of citations: 117 pubs.acs.org

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